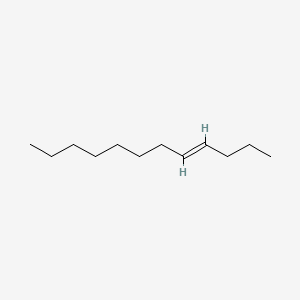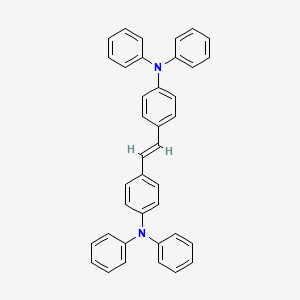
(E)-4,4'-Bis(diphenylamino)stilbene
概要
説明
(E)-4,4’-Bis(diphenylamino)stilbene is an organic compound with the molecular formula C38H30N2. It is a stilbene derivative featuring two diphenylamino groups attached to the 4 and 4’ positions of the stilbene core. This compound is known for its unique electronic properties and is often used in various scientific research applications.
作用機序
Target of Action
(E)-4,4’-Bis(diphenylamino)stilbene is primarily used in the field of optoelectronics . Its primary targets are the materials used in the construction of organic light-emitting devices (OLEDs) .
Mode of Action
The compound interacts with its targets by being doped into a stable blue host material . This interaction changes the properties of the host material, enhancing its ability to emit light .
Biochemical Pathways
It’s known that the compound plays a crucial role in the light-emission process of oleds .
Pharmacokinetics
Its molecular weight is 51466 , which may influence its physical and chemical properties.
Result of Action
When (E)-4,4’-Bis(diphenylamino)stilbene is doped into a stable blue host material, the resulting device achieves an electroluminescence (EL) efficiency of 2.8 cd/A and a power efficiency of 1.5 lm/W at a current density of 20 mA/cm .
Action Environment
The action, efficacy, and stability of (E)-4,4’-Bis(diphenylamino)stilbene are influenced by various environmental factors. These factors could include the properties of the host material, the doping concentration, and the operating conditions of the device .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(diphenylamino)stilbene typically involves the reaction of 4,4’-dibromostilbene with diphenylamine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for (E)-4,4’-Bis(diphenylamino)stilbene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-4,4’-Bis(diphenylamino)stilbene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated stilbene derivatives.
Substitution: Nitro or halogenated derivatives of (E)-4,4’-Bis(diphenylamino)stilbene.
科学的研究の応用
(E)-4,4’-Bis(diphenylamino)stilbene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties.
類似化合物との比較
Similar Compounds
4,4’-Bis(dimethylamino)stilbene: Similar structure but with dimethylamino groups instead of diphenylamino groups.
4,4’-Bis(diethylamino)stilbene: Similar structure but with diethylamino groups instead of diphenylamino groups.
4,4’-Bis(diphenylamino)benzene: Similar structure but with a benzene core instead of a stilbene core.
Uniqueness
(E)-4,4’-Bis(diphenylamino)stilbene is unique due to its combination of a stilbene core and diphenylamino groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and fluorescence.
特性
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester](/img/structure/B3250268.png)
![6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)
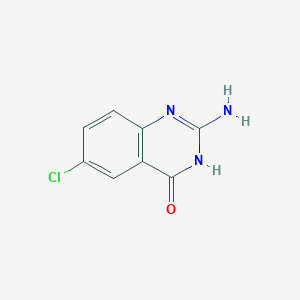
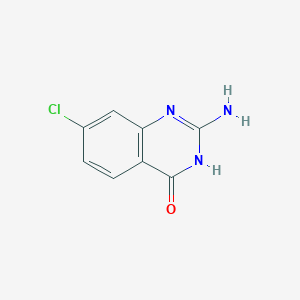
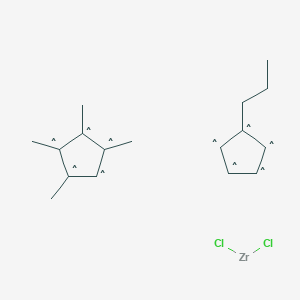
![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)
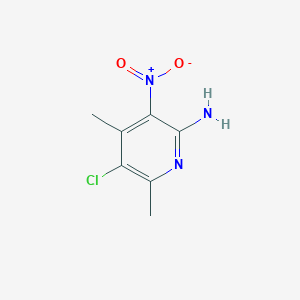
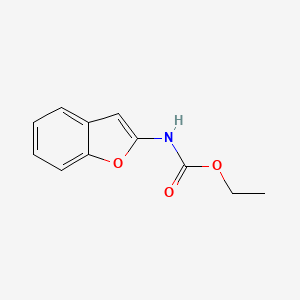

![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)
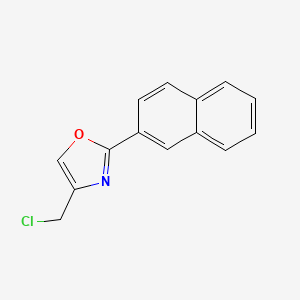
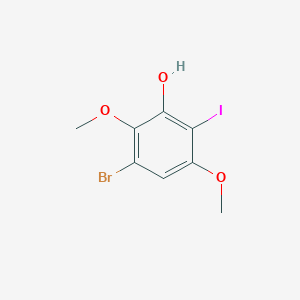
![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)
